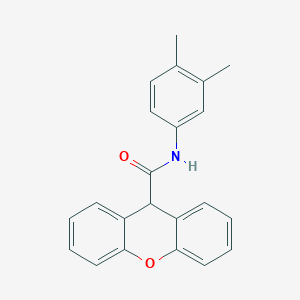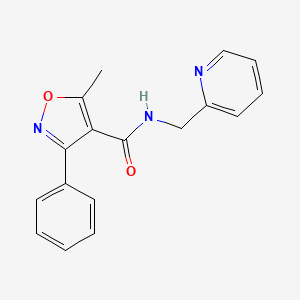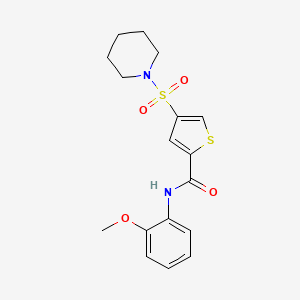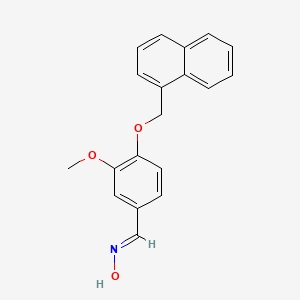![molecular formula C17H13N3S B5544617 2-甲基-3-[2-(4-吡啶基)-1,3-噻唑-4-基]-1H-吲哚](/img/structure/B5544617.png)
2-甲基-3-[2-(4-吡啶基)-1,3-噻唑-4-基]-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The study and synthesis of indole derivatives, including compounds with pyridinyl and thiazolyl groups, are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are explored for their diverse chemical reactivity and the ability to modulate their physical and chemical properties through structural modifications.
Synthesis Analysis
Indole derivatives are synthesized through various methods, including acylation, cycloaddition reactions, and catalyzed intramolecular reactions. For instance, Sheppard et al. (1994) discuss the synthesis of indole derivatives as potent antagonists of platelet-activating factor (PAF) through acylation of substituted indoles (Sheppard et al., 1994). Another example is the base-mediated dimerization of indole-pyridinium salts for the synthesis of macrocyclic compounds containing indole and dihydropyridine heterocyclic subunits (Han et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using techniques like NMR, HRMS, and X-ray crystallography. These methods confirm the arrangement of the heterocyclic subunits and the overall geometry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including hydroarylation, cycloaddition, and rearrangements. Matsuda et al. (2015) developed a gold(I)-catalyzed reaction for indole synthesis involving hydroarylation of diynes with pyrroles, demonstrating the versatility of indole chemistry (Matsuda et al., 2015).
科学研究应用
血小板活化因子拮抗剂
吲哚化合物,特别是那些在3位取代的吲哚化合物,已被发现是血小板活化因子(PAF)的强效拮抗剂。这些化合物可用于治疗与PAF相关的疾病,如哮喘、休克、呼吸窘迫综合征、急性炎症和过敏性皮肤病等。这项研究突出了吲哚衍生物在管理PAF发挥关键作用的疾病中潜在的治疗应用(Summers & Albert, 1987)。
腹膜间皮瘤的抗肿瘤活性
吲哚衍生物在弥漫性恶性腹膜间皮瘤(DMPM)的治疗中显示出前景,这是一种罕见且致命的疾病。具体来说,已经合成并评估了某些吲哚衍生物的生物学效应,显示出作为细胞周期蛋白依赖性激酶1抑制剂的潜力。这些化合物减少了DMPM细胞的增殖并诱导细胞凋亡,为治疗这种具有挑战性的疾病提供了新途径(Carbone et al., 2013)。
荧光分子成像
基于吲哚的染料已被开发用于荧光分子成像,特别是用于染色DNA。这些染料表现出明亮且光稳定的绿色或红色荧光,使其成为活细胞内核酸分子成像的宝贵工具。荧光染料的这些进步可以显着增强我们在分子水平上研究生物过程的能力(Bohländer & Wagenknecht, 2015)。
抗菌活性
新型吲哚衍生物已被合成并评估其抗菌活性,展示了吲哚化合物在开发新型抗菌剂中的多功能性。这些研究有助于我们了解吲哚衍生物中的结构修饰如何影响它们的生物活性和作为抗菌药物的潜力(Anekal & Biradar, 2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(13-4-2-3-5-14(13)19-11)15-10-21-17(20-15)12-6-8-18-9-7-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNQLGPOHOMGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 2-methyl-3-(2-pyridin-4-yl)thiazol-4-yl- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)


![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)
